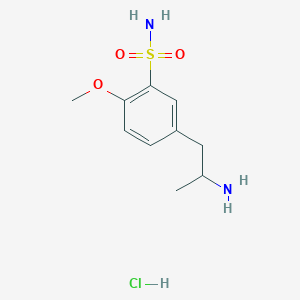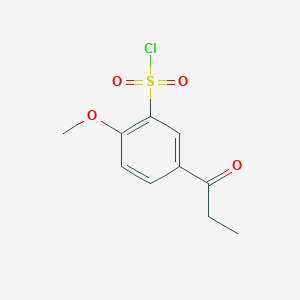
O-去甲托烷司琼盐酸盐
概述
描述
科学研究应用
O-Desmethyl Metoclopramide Hydrochloride has several scientific research applications:
作用机制
Target of Action
O-Desmethyl Metoclopramide Hydrochloride, also known as O-DESMETHYL METOCLOPRAMIDE, HYDROCHLORIDE, is an active metabolite of Metoclopramide . Its primary targets are dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .
Mode of Action
O-Desmethyl Metoclopramide Hydrochloride exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects . The drug also induces prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .
Biochemical Pathways
The biochemical pathways affected by O-Desmethyl Metoclopramide Hydrochloride are primarily those involved in the regulation of gastrointestinal motility and the neural transmission of nausea and vomiting signals . By inhibiting dopamine D2 and serotonin 5-HT3 receptors, the compound disrupts the normal signaling pathways, reducing nausea and vomiting and stimulating gastric emptying .
Pharmacokinetics
It is known that the parent compound, metoclopramide, is rapidly and almost completely absorbed after oral administration . The metabolism of Metoclopramide to O-Desmethyl Metoclopramide Hydrochloride is likely to involve liver enzymes, including CYP2D6
Result of Action
The molecular and cellular effects of O-Desmethyl Metoclopramide Hydrochloride’s action primarily involve the reduction of nausea and vomiting and the stimulation of gastric emptying . These effects are achieved through the inhibition of dopamine D2 and serotonin 5-HT3 receptors, disrupting the normal signaling pathways in the gastrointestinal system and the brain .
Action Environment
The action, efficacy, and stability of O-Desmethyl Metoclopramide Hydrochloride can be influenced by various environmental factors. These may include the physiological state of the patient (such as the presence of gastrointestinal disorders or the use of other medications), the patient’s genetic makeup (such as polymorphisms in the CYP2D6 gene that can affect drug metabolism ), and external factors such as diet and lifestyle.
生化分析
Biochemical Properties
O-Desmethyl Metoclopramide Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to be a potent dopamine D2 receptor antagonist . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
The effects of O-Desmethyl Metoclopramide Hydrochloride on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
O-Desmethyl Metoclopramide Hydrochloride exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its mechanism of action is closely related to its parent compound, Metoclopramide, which is known to cause antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors .
Temporal Effects in Laboratory Settings
The effects of O-Desmethyl Metoclopramide Hydrochloride change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
O-Desmethyl Metoclopramide Hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
O-Desmethyl Metoclopramide Hydrochloride is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions
O-Desmethyl Metoclopramide Hydrochloride can be synthesized through the demethylation of Metoclopramide. The process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
Industrial production of O-Desmethyl Metoclopramide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
O-Desmethyl Metoclopramide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
相似化合物的比较
Similar Compounds
Metoclopramide: The parent compound, known for its antiemetic and gastroprokinetic properties.
Domperidone: Another dopamine D2 receptor antagonist with similar antiemetic effects but different pharmacokinetic properties.
Cisapride: A gastroprokinetic agent that acts on serotonin receptors, differing in its mechanism of action.
Uniqueness
O-Desmethyl Metoclopramide Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Metoclopramide.
属性
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIGWAINVIWPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556132 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38059-78-8 | |
| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

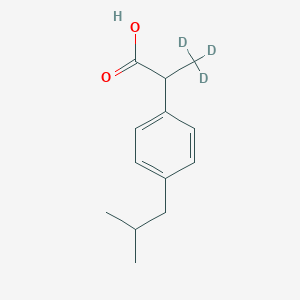
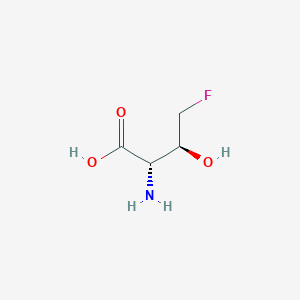

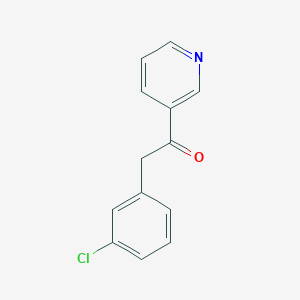
![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)




